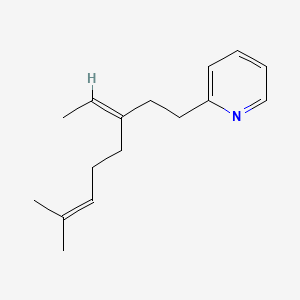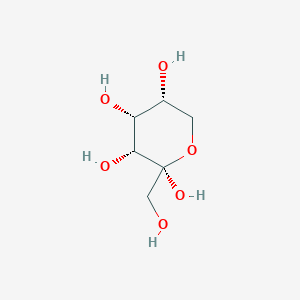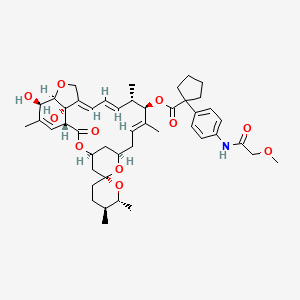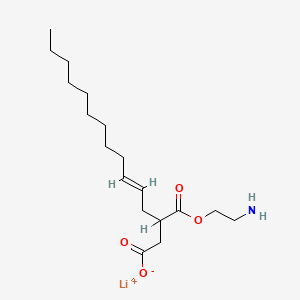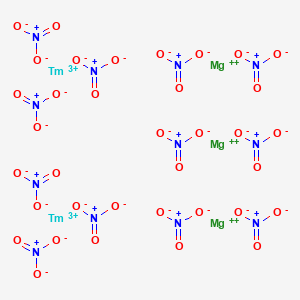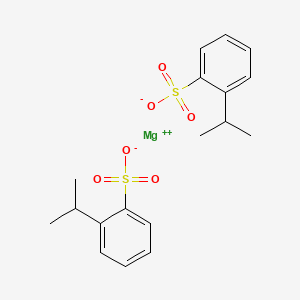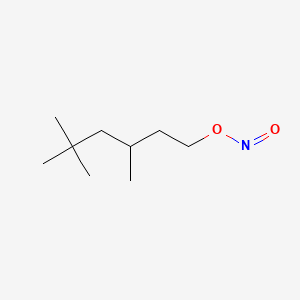
aluminum;icosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum icosanoate, also known as aluminum tricosanoate, is a chemical compound formed by the reaction of aluminum with icosanoic acid. It is primarily used in industrial applications due to its unique properties, such as its ability to act as a surfactant and its role in the production of various materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aluminum icosanoate can be synthesized through the reaction of aluminum salts with icosanoic acid. One common method involves the reaction of aluminum chloride with icosanoic acid in an organic solvent. The reaction typically occurs under reflux conditions, and the product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, aluminum icosanoate is produced by reacting aluminum hydroxide with icosanoic acid. This process involves heating the mixture to a high temperature to facilitate the reaction. The resulting product is then purified and processed for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum icosanoate undergoes several types of chemical reactions, including:
Oxidation: Aluminum icosanoate can be oxidized to form aluminum oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield aluminum and icosanoic acid.
Substitution: The compound can undergo substitution reactions with other acids or bases, leading to the formation of different aluminum salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve the use of strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Aluminum oxide and various organic by-products.
Reduction: Aluminum metal and icosanoic acid.
Substitution: Different aluminum salts depending on the reacting acid or base.
Wissenschaftliche Forschungsanwendungen
Aluminum icosanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of lipid interactions and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of lubricants, coatings, and other materials.
Wirkmechanismus
The mechanism of action of aluminum icosanoate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with lipid membranes, altering their properties and affecting cellular processes. In industrial applications, its surfactant properties enable it to reduce surface tension and stabilize emulsions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aluminum stearate: Similar in structure but derived from stearic acid.
Aluminum palmitate: Derived from palmitic acid and shares similar properties.
Aluminum oleate: Formed from oleic acid and used in similar applications.
Uniqueness
Aluminum icosanoate is unique due to its longer carbon chain length compared to other aluminum carboxylates. This gives it distinct properties, such as higher melting points and different solubility characteristics, making it suitable for specific industrial applications.
Eigenschaften
CAS-Nummer |
59025-08-0 |
|---|---|
Molekularformel |
C60H117AlO6 |
Molekulargewicht |
961.5 g/mol |
IUPAC-Name |
aluminum;icosanoate |
InChI |
InChI=1S/3C20H40O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h3*2-19H2,1H3,(H,21,22);/q;;;+3/p-3 |
InChI-Schlüssel |
YUPQCQBUDTXWEA-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







